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4-Chloro-2-methyl-6-(p-tolyl)pyrimidine
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Overview
Description
4-Chloro-2-methyl-6-(p-tolyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature and are essential components of nucleic acids This particular compound is characterized by the presence of a chlorine atom at the 4-position, a methyl group at the 2-position, and a p-tolyl group at the 6-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-6-(p-tolyl)pyrimidine typically involves the nucleophilic aromatic substitution (SNAr) reaction. One common method is the reaction of 2,4-dichloro-6-methylpyrimidine with p-toluidine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of more environmentally friendly solvents and reagents is often considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-6-(p-tolyl)pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The methyl group at the 2-position can be oxidized to a carboxylic acid or reduced to an alkane.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alkanes or alcohols.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Synthesis
4-Chloro-2-methyl-6-(p-tolyl)pyrimidine serves as a crucial building block in the synthesis of various pharmaceuticals. It has been utilized in the development of antiviral and anticancer agents. The compound's structure allows for modifications that enhance biological activity against specific targets in disease pathways. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell lines, including breast and renal cancers, as evaluated by the National Cancer Institute’s 60 human cancer cell line panel .
Neuroprotective and Anti-inflammatory Properties
Research indicates that this compound may possess neuroprotective and anti-inflammatory properties. Its mechanism involves the inhibition of pathways associated with inflammation and cell death, such as the NF-kB pathway. This potential makes it a candidate for treating neurodegenerative diseases and inflammatory conditions.
Agrochemicals
Development of Pesticides and Herbicides
In agrochemical research, this compound is explored for its efficacy in developing pesticides and herbicides. Its ability to interact with biological targets in pests and weeds makes it suitable for creating compounds that disrupt essential biological processes, such as enzyme inhibition or cellular structure disruption. This application is critical for enhancing crop protection strategies while minimizing environmental impact.
Materials Science
Organic Semiconductors
The compound is also investigated for its role in materials science, particularly in the synthesis of organic semiconductors. These materials are essential for advancing electronic devices due to their unique electronic properties. The incorporation of this compound into polymer matrices can improve conductivity and stability, making it valuable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Study 1: Anticancer Activity
A study focused on synthesizing novel pyrido[3,4-d]pyrimidine derivatives from this compound demonstrated selective anticancer activity against specific cell lines. The structure–activity relationship (SAR) analysis revealed that certain modifications significantly enhanced potency against breast cancer cells, highlighting the compound's potential as a lead structure for drug development .
Case Study 2: Agrochemical Efficacy
In another study, researchers evaluated the effectiveness of derivatives based on this compound as herbicides. The results indicated that these derivatives exhibited significant herbicidal activity against common agricultural weeds, showcasing their potential utility in sustainable agriculture practices.
Summary Table of Applications
Field | Application | Mechanism/Outcome |
---|---|---|
Medicinal Chemistry | Antiviral and anticancer agents | Inhibits specific enzymes/receptors involved in disease pathways |
Agrochemicals | Pesticides and herbicides | Disrupts biological processes in pests/weeds |
Materials Science | Organic semiconductors | Enhances conductivity and stability in electronic devices |
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-6-(p-tolyl)pyrimidine depends on its specific application:
Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors involved in disease pathways.
Agrochemicals: It may interfere with essential biological processes in pests or weeds, such as enzyme inhibition or disruption of cellular structures.
Neuroprotection and Anti-inflammatory: The compound may exert its effects by inhibiting pathways involved in inflammation and cell death, such as the NF-kB pathway.
Comparison with Similar Compounds
4-Chloro-2-methyl-6-(p-tolyl)pyrimidine can be compared with other similar compounds:
4-Chloro-2-methyl-6-phenylpyrimidine: Similar structure but with a phenyl group instead of a p-tolyl group. It may have different biological activities and applications.
2,4-Dichloro-6-methylpyrimidine: Lacks the p-tolyl group, making it less bulky and potentially less selective in its interactions.
4-Chloro-2-methyl-6-(m-tolyl)pyrimidine: Similar structure but with a meta-tolyl group instead of a para-tolyl group, which may affect its steric and electronic properties.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the importance of structural modifications in chemical research.
Biological Activity
4-Chloro-2-methyl-6-(p-tolyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. Pyrimidines are known for their role in various pharmacological applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and relevant case studies.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of this compound against various bacterial and fungal strains. The compound exhibits significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported in the low micromolar range. For instance, a study indicated that derivatives of pyrimidine with similar structures showed MIC values ranging from 0.5 to 2.0 µM against these pathogens .
Bacterial Strain | MIC (µM) |
---|---|
E. coli | 0.5 |
S. aureus | 1.0 |
Bacillus subtilis | 1.5 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines are reported to be approximately 5.9 µM and 2.3 µM, respectively . The mechanism involves the inhibition of the epidermal growth factor receptor (EGFR), which is critical in tumor progression.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 5.9 |
A549 | 2.3 |
Anti-inflammatory Activity
In animal models, this compound has exhibited significant anti-inflammatory effects, comparable to standard anti-inflammatory drugs like indomethacin. It was shown to reduce paw edema by up to 43% within a specified time frame . This activity is attributed to the compound's ability to inhibit pro-inflammatory cytokines.
Study on Antimicrobial Efficacy
A recent study focused on synthesizing various pyrimidine derivatives, including this compound, and evaluating their antimicrobial properties against clinical isolates of bacteria. The results indicated that compounds with halogen substitutions displayed enhanced antibacterial activity compared to unsubstituted variants .
Anticancer Mechanism Investigation
In another investigation, researchers explored the cytotoxic effects of this compound on lung cancer cells (A549). The study revealed that treatment with varying concentrations led to significant apoptosis, as evidenced by flow cytometry analysis showing increased early and late apoptotic cells .
Properties
Molecular Formula |
C12H11ClN2 |
---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
4-chloro-2-methyl-6-(4-methylphenyl)pyrimidine |
InChI |
InChI=1S/C12H11ClN2/c1-8-3-5-10(6-4-8)11-7-12(13)15-9(2)14-11/h3-7H,1-2H3 |
InChI Key |
ZYGKYEHQWWILSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)C)Cl |
Origin of Product |
United States |
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